Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-
Description
The compound "Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-" is a structurally complex cyclohexanol derivative. Its core structure comprises a trans-configured cyclohexanol ring substituted at the 4-position with a pyrimidine-2-ylamino group. The pyrimidine ring is further functionalized with a 5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl moiety. The trans stereochemistry ensures distinct spatial arrangements of substituents, influencing molecular interactions and physicochemical properties. This compound belongs to a class of bioactive molecules often explored for kinase inhibition and anticancer applications due to their ability to modulate enzymatic pathways .
Properties
Molecular Formula |
C22H28N6O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[[4-[1-benzyl-5-(dimethylamino)pyrazol-4-yl]pyrimidin-2-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C22H28N6O/c1-27(2)21-19(14-24-28(21)15-16-6-4-3-5-7-16)20-12-13-23-22(26-20)25-17-8-10-18(29)11-9-17/h3-7,12-14,17-18,29H,8-11,15H2,1-2H3,(H,23,25,26) |
InChI Key |
SZNPQONVZOSPLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NN1CC2=CC=CC=C2)C3=NC(=NC=C3)NC4CCC(CC4)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A typical synthetic route involves multi-step reactions including the formation of key intermediates followed by coupling reactions to achieve the final product:
Formation of Pyrazole Derivative :
- The initial step often includes the synthesis of a pyrazole derivative by reacting dimethylamine with a suitable phenylmethyl-substituted precursor under acidic or basic conditions.
-
- The pyrazole derivative is then coupled with a pyrimidine derivative, which may involve nucleophilic substitution reactions or coupling reactions facilitated by coupling agents.
-
- The final step typically involves the introduction of the cyclohexanol moiety through reduction or hydrolysis reactions, ensuring that the stereochemistry is preserved to yield the trans isomer.
Specific Reaction Conditions
Different patents and research articles provide insights into specific reaction conditions that optimize yield and purity:
Solvent Systems : Organic solvents such as acetonitrile or dimethylformamide (DMF) are commonly employed to facilitate solubility and reaction kinetics.
Temperature and Pressure : Reactions may be conducted under reflux conditions or at elevated temperatures (up to 150°C) to enhance reaction rates, particularly during coupling steps.
Catalysts : The use of palladium on carbon or other metal catalysts can be crucial for facilitating hydrogenation steps or reducing intermediates effectively.
Alternative Methods
Recent studies have explored microwave-assisted synthesis, which can significantly reduce reaction times while improving yields due to enhanced energy transfer in polar solvents. Additionally, solid-phase synthesis has been suggested as a method for improving scalability and purification efficiency.
Data Tables
The following table summarizes various preparation methods along with their respective yields and conditions based on available literature:
| Method | Key Steps | Yield (%) | Conditions |
|---|---|---|---|
| Conventional Synthesis | Pyrazole formation, Pyrimidine coupling | 65-85 | Reflux in DMF |
| Microwave-Assisted Synthesis | Rapid pyrazole and cyclohexanol formation | 75-90 | Microwave irradiation |
| Solid-Phase Synthesis | Coupling on resin followed by cleavage | 80-95 | Room temperature |
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole and pyrimidine rings.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the pyrazole ring can lead to the formation of a dihydropyrazole derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 392.5 g/mol. Its structure features a cyclohexanol core substituted with a dimethylamino group and a pyrazol-pyrimidinyl moiety, which contributes to its biological activity .
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds similar to Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- exhibit anticancer properties. The presence of the pyrazol and pyrimidine rings is crucial for binding to specific biological targets involved in cancer cell proliferation .
2. G Protein-Coupled Receptor Modulation:
This compound may act as a modulator of G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. The ability to influence GPCR activity can lead to therapeutic interventions in metabolic disorders and neurological diseases .
3. Inhibition of Enzymatic Activity:
Studies have shown that similar compounds can inhibit specific enzymes involved in cancer progression and inflammation. For instance, the inhibition of pMAPK (mitogen-activated protein kinase) has been documented, suggesting potential use in targeting signaling pathways associated with tumor growth .
Biological Research Applications
1. Pharmacological Studies:
Cyclohexanol derivatives are often used in pharmacological studies to explore their effects on cellular mechanisms. The compound's unique structure allows researchers to investigate its interactions with various biological targets, providing insights into drug design and development .
2. Toxicological Assessments:
Due to its structural complexity, Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- is also valuable in toxicological assessments. Understanding its safety profile is essential for evaluating its potential as a therapeutic agent .
Case Studies
Mechanism of Action
The mechanism of action of Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For instance, the pyrazole and pyrimidine rings can interact with nucleotide-binding sites, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
trans-4-[(5-Fluoro-2-pyrimidinyl)amino]cyclohexanol ()
- Molecular Formula : C₁₀H₁₄FN₃O
- Substituents: A 5-fluoro-pyrimidine group replaces the dimethylamino-pyrazole moiety.
trans-4-{[4-(1H-Indazol-1-yl)pyrimidin-2-yl]amino}cyclohexanol ()
UNC2250 ()
trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol ()
- Substituents: A phenyl group replaces the dimethylamino and benzyl groups on the pyrazole.
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylamino group in the target compound enhances water solubility compared to fluorine () or phenyl () substituents.
- Lipophilicity: The benzyl group in the target compound increases lipophilicity, favoring membrane permeability over simpler analogs like trans-4-[(5-fluoro-2-pyrimidinyl)amino]cyclohexanol .
- Molecular Weight : The target compound (MW: ~404.5 g/mol) is larger than (211.24 g/mol) but smaller than UNC2250 (440.6 g/mol), influencing bioavailability and dosing .
Biological Activity
Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- is a complex organic compound with potential biological activity. This article explores its structure, biological mechanisms, and relevant research findings, focusing on its interactions with biological systems and implications for medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 392.5 g/mol. Its structure includes a cyclohexanol moiety linked to a pyrimidine ring through an amino group, along with a dimethylamino group attached to a phenylmethyl-pyrazole derivative. The presence of these functional groups suggests diverse reactivity and potential interactions with various biological targets.
Research indicates that Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- may exert its biological effects primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in various physiological processes, including cell signaling, metabolism, and neurotransmission.
Preliminary studies suggest that this compound may act as both an agonist and antagonist at specific GPCRs, influencing downstream signaling pathways critical for cellular responses . The binding affinity and activity at these receptor sites are typically assessed using radiolabeled ligands in receptor assays.
In Vitro Studies
In vitro studies have demonstrated that Cyclohexanol derivatives exhibit significant inhibitory activity against various kinases, particularly c-Jun N-terminal kinase (JNK). For instance, modifications to the cyclohexanol component influence the potency of the compound in inhibiting JNK activity. The presence of hydroxyl groups appears to enhance ligand binding through hydrogen bonding interactions .
In Vivo Studies
In vivo studies involving animal models have shown that compounds similar to Cyclohexanol can modulate MAPK signaling pathways. For example, administration of related compounds resulted in dose-dependent inhibition of phosphorylated MAPK levels in liver and lung tissues . These findings underscore the potential therapeutic applications of this compound in conditions where MAPK signaling is dysregulated.
Case Studies
Case Study 1: JNK Inhibition
A study focused on the structure-activity relationship (SAR) of cyclohexanol derivatives found that specific modifications significantly impacted their JNK inhibitory potency. The study highlighted that secondary amines in the cyclohexanol structure were essential for effective binding to the JNK active site .
Case Study 2: GPCR Interaction
Another investigation assessed the interaction of Cyclohexanol derivatives with GPCRs. Using radiolabeled ligands, researchers determined that certain derivatives exhibited high affinity for specific receptor subtypes, potentially leading to novel therapeutic agents targeting neurological disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.5 g/mol |
| Inhibition Target | JNK |
| Receptor Interaction | GPCRs |
| Study Type | Findings |
|---|---|
| In Vitro | Significant JNK inhibition |
| In Vivo | Dose-dependent MAPK inhibition |
Q & A
Q. What are the common synthetic routes for synthesizing trans-cyclohexanol derivatives with pyrimidine-pyrazole substituents?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling and functionalization:
Pyrazole-Pyrimidine Core Formation : React 5-(dimethylamino)-1-benzyl-1H-pyrazole-4-carbaldehyde with a pyrimidine amine derivative under nucleophilic aromatic substitution (SNAr) conditions. Ethanol or DMF at 80–100°C with catalytic acetic acid is commonly used .
Cyclohexanol Functionalization : Introduce the trans-cyclohexanol moiety via reductive amination or Mitsunobu reaction, ensuring stereochemical control. For example, use triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple the pyrimidine-amine intermediate with trans-4-aminocyclohexanol .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to avoid side products (e.g., over-alkylation).
Q. How can spectroscopic methods confirm the structure of this compound?
Methodological Answer: A combination of techniques is required:
IR Spectroscopy : Identify key functional groups (e.g., OH stretch at 3200–3600 cm⁻¹, C=N pyrimidine stretch at ~1600 cm⁻¹) .
NMR Analysis :
- ¹H NMR : Assign peaks for the trans-cyclohexanol protons (δ 1.2–2.1 ppm, axial/equatorial splitting) and pyrimidine aromatic protons (δ 8.0–8.5 ppm) .
- ¹³C NMR : Verify the pyrazole-dimethylamino group (δ 40–45 ppm for N(CH₃)₂) and pyrimidine carbons (δ 155–165 ppm) .
X-ray Crystallography : Resolve the trans configuration and molecular packing using SHELXL for refinement (R factor < 0.05) .
Q. How can SHELXL address crystallographic challenges like twinning or disorder in this compound?
Methodological Answer: For complex crystal structures:
Twinning : Use the TWIN and BASF commands in SHELXL to refine twin domains. Input the twin matrix derived from the diffraction pattern .
Disorder Modeling : Apply PART and AFIX constraints to split disordered atoms (e.g., benzyl group rotamers) and refine occupancy factors .
Validation : Check the R₁ value (< 0.05) and residual density maps (≤ 0.3 eÅ⁻³) to ensure refinement quality .
Case Study : A similar pyrazole-pyrimidine compound exhibited twinning (twin law: -h, -k, l). SHELXL refinement with TWIN 0.25 reduced R₁ from 0.12 to 0.04 .
Q. What computational methods analyze the electronic properties of this compound?
Methodological Answer: Use Multiwfn for wavefunction analysis:
Electrostatic Potential (ESP) : Calculate ESP surfaces to identify nucleophilic/electrophilic regions (e.g., pyrimidine N atoms as electron-rich sites) .
Electron Localization Function (ELF) : Visualize bonding regions (ELF > 0.8 indicates covalent bonds; ELF ~0.5 for van der Waals interactions) .
Orbital Composition : Perform natural bond orbital (NBO) analysis to quantify contributions of pyrazole and pyrimidine to frontier orbitals .
Q. Workflow :
- Generate wavefunction files using Gaussian (B3LYP/6-311G**).
- Input into Multiwfn and execute commands (e.g.,
5for ESP,11for ELF).
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
Variation of Substituents :
- Replace the benzyl group with substituted aryl rings (e.g., 4-fluorophenyl) to enhance target binding .
- Modify the dimethylamino group to a morpholine ring for improved solubility .
Biological Assays : Test analogs against target enzymes (e.g., kinases) using IC₅₀ assays. Correlate activity with steric/electronic parameters (e.g., Hammett constants) .
Q. Example SAR Table :
| Substituent (R) | LogP | IC₅₀ (nM) | Activity Trend | Reference |
|---|---|---|---|---|
| Benzyl | 3.2 | 120 | Baseline | |
| 4-Fluorobenzyl | 3.5 | 45 | 2.7x increase | |
| Cyclohexylmethyl | 4.1 | 220 | Reduced |
Q. How should researchers resolve discrepancies in biological activity between synthetic batches?
Methodological Answer:
Purity Analysis : Use HPLC-MS to verify batch purity (>98%). Impurities (e.g., unreacted pyrazole) may inhibit activity .
Conformational Studies : Perform molecular dynamics (MD) simulations to assess if batch differences affect the compound’s bioactive conformation .
Statistical Validation : Apply ANOVA to compare IC₅₀ values across batches (p < 0.05 for significance) .
Case Study : A 15% yield variation in a similar compound was traced to incomplete Mitsunobu coupling; optimizing reaction time (24 → 36 hrs) resolved the issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
